REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([NH2:9])=[S:8])([O-:3])=[O:2].Cl[CH:14]([C:20]([CH3:22])=O)[C:15]([O:17]CC)=[O:16]>C(O)C>[CH3:22][C:20]1[N:9]=[C:7]([C:6]2[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[S:8][C:14]=1[C:15]([OH:17])=[O:16]
|
Name
|
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=S)N)C=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
725 mg
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated crystal was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixed solvent
|
Type
|
ADDITION
|
Details
|
10 ml of an aqueous 1N sodium hydroxide solution was added to the suspension
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction, ethanol
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from an aqueous 50% ethanol solution
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |